molecular formula C11H13N B13681289 5-(m-Tolyl)-3,4-dihydro-2H-pyrrole

5-(m-Tolyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13681289
M. Wt: 159.23 g/mol
InChI Key: JDIRQRGATFNPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Tolyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-toluidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, often employing catalysts to enhance yield and selectivity. The use of continuous flow reactors and other advanced techniques can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(m-Tolyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl, aryl, or acyl groups .

Scientific Research Applications

5-(m-Tolyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Properties

IUPAC Name

5-(3-methylphenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRQRGATFNPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.